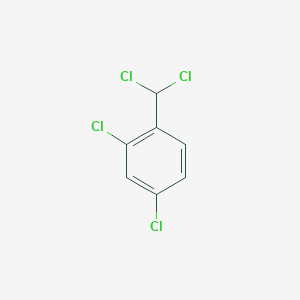

2,4-Dichloro-1-(dichloromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-1-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVKVGOTPBBVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059640 | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-25-8 | |

| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1-(DICHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4PB63CDC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-1-(dichloromethyl)benzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8), a pivotal chlorinated aromatic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, analytical methodologies, and applications, with a focus on its role as a versatile chemical intermediate.

Compound Identity and Physicochemical Properties

This compound, also known by synonyms such as α,α,2,4-tetrachlorotoluene and 2,4-dichlorobenzal chloride, is an organic compound with the molecular formula C₇H₄Cl₄.[1][2] It features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a dichloromethyl group at the 1 position.[2] This unique structure imparts specific reactivity and physical characteristics crucial for its synthetic applications.[3]

The compound typically appears as a colorless to pale yellow liquid or a white to light yellow crystalline powder with a distinct odor.[2][3] It is characterized by its hydrophobicity, being relatively insoluble in water but soluble in various organic solvents.[2] The presence of four chlorine atoms contributes to its chemical stability and a higher density compared to non-chlorinated analogues.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134-25-8 | [1] |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.9 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or white to light yellow crystalline powder | [2][3] |

| Density | 1.501 g/cm³ | [3] |

| Boiling Point | 273.9 °C at 760 mmHg | [3] |

| Flash Point | 123.4 °C | [3] |

| Vapor Pressure | 0.00932 mmHg at 25 °C | [3] |

| Refractive Index | 1.575 | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the free-radical chlorination of 2,4-dichlorotoluene.[4] This process is typically catalyzed by light or a chemical initiator.

Protocol 1: Free-Radical Chlorination of 2,4-Dichlorotoluene

Causality: This method leverages the relative reactivity of the benzylic protons on the methyl group of 2,4-dichlorotoluene. Under free-radical conditions, these protons are susceptible to abstraction by chlorine radicals, leading to the stepwise substitution of hydrogen atoms with chlorine. The reaction temperature and chlorine flow rate are critical parameters to control the extent of chlorination and minimize the formation of the over-chlorinated by-product, 2,4-dichloro-1-(trichloromethyl)benzene.[5]

Step-by-Step Methodology:

-

Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a light source with 2,4-dichlorotoluene and a catalytic amount of phosphorus trichloride (PCl₃).[5]

-

Heat the mixture to approximately 120 °C.[5]

-

Introduce chlorine gas into the reaction mixture under illumination.[5]

-

Monitor the reaction progress using Gas Chromatography (GC) until the conversion of 2,4-dichlorotoluene reaches ≥99%.[5]

-

Upon completion, the reaction mixture will contain this compound as the major product, along with minor amounts of 2,4-dichlorobenzyl chloride and 2,4-dichloro-1-(trichloromethyl)benzene.[5]

-

The desired product can be isolated and purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the dichloromethyl group and the substituted aromatic ring.

Hydrolysis to 2,4-Dichlorobenzaldehyde

A key transformation of this compound is its hydrolysis to form 2,4-dichlorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

Mechanism: The hydrolysis proceeds via a nucleophilic substitution mechanism. The carbon atom of the dichloromethyl group is electrophilic and is attacked by water. The resulting intermediate eliminates HCl to form an aldehyde.

Protocol 2: Hydrolysis of this compound

Causality: This reaction is typically performed in the presence of a strong acid, such as sulfuric acid, which protonates one of the chlorine atoms on the dichloromethyl group, making it a better leaving group and facilitating nucleophilic attack by water.

Step-by-Step Methodology:

-

In a flask equipped with a stirrer and reflux condenser, add this compound to concentrated sulfuric acid.[6]

-

Heat the mixture to 90-110 °C with stirring.[6] A vigorous evolution of hydrogen chloride gas will be observed.

-

Continue heating until the gas evolution ceases (typically 1-2 hours).[6]

-

Carefully pour the cooled reaction mixture onto ice.[6]

-

Extract the 2,4-dichlorobenzaldehyde product with a suitable organic solvent, such as ether.[6]

-

Neutralize the organic extracts with a sodium bicarbonate solution, wash with water, and dry over an anhydrous salt like magnesium sulfate.[6]

-

Remove the solvent by evaporation, and purify the resulting 2,4-dichlorobenzaldehyde by vacuum distillation or recrystallization.[6]

Caption: Hydrolysis to 2,4-Dichlorobenzaldehyde.

Applications in Drug Development

While this compound is a precursor to the fungicide diniconazole, its derivative, 2,4-dichlorobenzaldehyde, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[3][7]

-

Antifungal Agents: 2,4-Dichlorobenzaldehyde is a key starting material for the synthesis of triazole-based antifungal agents like diniconazole.[3]

-

Potential for Other Therapeutic Areas: The 2,4-dichlorophenyl moiety is present in various bioactive molecules. While direct synthesis from this compound is not always the primary route, its derivatives are explored in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[8][9] For instance, dichlorophenyl groups are found in some non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the dichloromethyl group.[4] The chloro groups are ortho-, para-directing, while the dichloromethyl group is meta-directing. This leads to a complex mixture of products, making such reactions challenging to control for regioselectivity.

Analytical Characterization

Reliable analytical methods are essential for quality control and reaction monitoring.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the proton of the dichloromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached chlorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms. Fragmentation will likely involve the loss of chlorine atoms and the dichloromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the dichloromethyl group, as well as C-Cl stretching vibrations.

Chromatographic Methods

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Causality: Reverse-phase HPLC is a suitable method for the analysis of this relatively non-polar compound. A C18 column provides a hydrophobic stationary phase that retains the analyte, while a mobile phase of acetonitrile and water allows for its elution and separation from impurities.

Step-by-Step Methodology:

-

Column: Use a Newcrom R1 or equivalent reverse-phase column.[10]

-

Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For mass spectrometry detection, replace phosphoric acid with formic acid.[10]

-

Injection: Inject a solution of the sample dissolved in a suitable solvent (e.g., acetonitrile).

-

Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compound.

-

Quantification: Use a calibration curve prepared from certified reference standards for accurate quantification.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: GC is an excellent technique for separating volatile and semi-volatile compounds like this compound. Coupling it with a mass spectrometer allows for both quantification and positive identification based on the mass spectrum.

Step-by-Step Methodology:

-

Column: Employ a capillary column suitable for the analysis of chlorinated hydrocarbons, such as a 5% phenyl-methylpolysiloxane column.[11]

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.[11]

-

Injector: Use a split/splitless injector in split mode.

-

Oven Program: Implement a temperature program starting at a lower temperature and ramping up to a higher temperature to ensure good separation. A typical program might start at 60°C and ramp to 250°C.[11]

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range that includes the molecular ion of the analyte.[11]

-

Identification and Quantification: Identify the compound by its retention time and by comparing its mass spectrum to a reference library. Quantify using an internal or external standard method.

Caption: Analytical workflow for compound characterization.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] It is also toxic to aquatic life with long-lasting effects.[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Work in a well-ventilated area or use a certified respirator.

Handling and Storage:

-

Store in a cool, dry, well-ventilated place in a tightly closed container.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a precursor to building blocks for potential pharmaceutical agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in research and development. The analytical protocols outlined in this guide provide a framework for ensuring the quality and purity of this compound in various applications. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. innospk.com [innospk.com]

- 3. This compound | 134-25-8 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Separation of 2,4-Dichloro-1-(chloromethyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound | C7H4Cl4 | CID 8637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

α,α,2,4-Tetrachlorotoluene: A Technical Guide for Scientific Professionals

An In-depth Examination of CAS Number 134-25-8 for Researchers and Drug Development Professionals

Introduction

α,α,2,4-Tetrachlorotoluene, with the CAS number 134-25-8, is a chlorinated aromatic hydrocarbon of significant interest in synthetic chemistry. Characterized by a toluene backbone with chlorine atoms substituting at the α (methyl), 2, and 4 positions, this compound serves as a pivotal intermediate in the manufacturing of various agrochemicals and pharmaceuticals. Its chemical reactivity, driven by the dichloromethyl group and the substituted benzene ring, makes it a versatile building block. However, its chlorinated nature also raises important considerations regarding its toxicological and ecotoxicological profile. This technical guide provides a comprehensive overview of α,α,2,4-tetrachlorotoluene, encompassing its chemical and physical properties, synthesis and reactivity, toxicological assessment, environmental fate, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

α,α,2,4-Tetrachlorotoluene, also known by synonyms such as 2,4-Dichlorobenzal chloride and 2,4-dichloro-1-(dichloromethyl)benzene, is a compound with the molecular formula C₇H₄Cl₄ and a molecular weight of approximately 229.92 g/mol .[1][2] Under standard conditions, it typically appears as a colorless to pale yellow liquid with a distinct odor.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [1][2] |

| CAS Number | 134-25-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 110-115 °C @ 1 Torr | [4] |

| Density | ~1.501 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Vapor Pressure | 0.00932 mmHg at 25°C | [4] |

| LogP | 4.46960 | [4] |

The presence of four chlorine atoms significantly influences the compound's properties, contributing to its high molecular weight, density, and lipophilicity, as indicated by its LogP value.[3][4] This lipophilicity suggests a potential for bioaccumulation in organisms.[3]

Synthesis and Reactivity

The primary industrial synthesis of α,α,2,4-tetrachlorotoluene involves the free-radical chlorination of 2,4-dichlorotoluene.[5] This reaction is typically carried out under light-initiated conditions, where chlorine gas is introduced to 2,4-dichlorotoluene. The reaction proceeds via a free-radical chain mechanism, with substitution occurring on the methyl group. The extent of chlorination can be controlled to favor the formation of the dichloromethyl derivative, though by-products such as 2,4-dichlorobenzyl chloride (monochloro derivative) and 2,4-dichlorobenzotrichloride (trichloro derivative) are also formed.[4]

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichlorinated Benzyl Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of key 2,4-dichlorinated benzyl derivatives, compounds of significant interest in the pharmaceutical, agrochemical, and fine chemical industries. A critical point of clarification is addressed from the outset: the term "2,4-Dichlorobenzal chloride" is chemically ambiguous. This guide will therefore delineate the properties of three distinct, commercially significant compounds to ensure clarity and precision for the scientific community:

-

2,4-Dichlorobenzal Chloride (α,α,2,4-Tetrachlorotoluene)

-

2,4-Dichlorobenzyl Chloride (α,2,4-Trichlorotoluene)

-

2,4-Dichlorobenzoyl Chloride

By examining each molecule's unique structural attributes, this paper will explore the resulting physical properties, spectroscopic signatures, chemical reactivity, and safety considerations. The causality behind experimental choices and handling protocols is explained to provide field-proven insights for laboratory and industrial applications.

Section 1: A Critical Clarification of Nomenclature

In organic synthesis, precise nomenclature is paramount. The user's query for "2,4-Dichlorobenzal chloride" highlights a common point of confusion between three related structures differentiated by the oxidation state of the benzylic carbon. Understanding these differences is fundamental to selecting the correct starting material for a desired synthetic outcome.

-

Benzal Chloride Group (-CHCl₂): The literal interpretation of the topic. This functional group is a dichloromethyl moiety attached to the benzene ring. The correct IUPAC name is 1-(dichloromethyl)-2,4-dichlorobenzene , also known as 2,4-dichlorobenzylidene dichloride.

-

Benzyl Chloride Group (-CH₂Cl): A chloromethyl group. The compound is correctly named 2,4-dichloro-1-(chloromethyl)benzene . It is a primary alkyl halide and a versatile alkylating agent.[1]

-

Benzoyl Chloride Group (-COCl): An acyl chloride group. The compound is 2,4-Dichlorobenzoyl chloride , a highly reactive acylating agent used to introduce the 2,4-dichlorobenzoyl moiety.[2]

The following diagram illustrates the structural distinctions between these three compounds.

Caption: Molecular structures of the three key 2,4-dichlorinated benzyl derivatives.

Section 2: 2,4-Dichlorobenzal Chloride (1-(dichloromethyl)-2,4-dichlorobenzene)

This compound is the literal interpretation of the topic name and serves as a key intermediate, particularly for the synthesis of 2,4-dichlorobenzaldehyde.[3]

Physical Properties

The physical characteristics of 2,4-Dichlorobenzal Chloride are summarized below. Its relatively high boiling point and density are characteristic of polychlorinated aromatic compounds.

| Property | Value | Source(s) |

| CAS Number | 134-25-8 | [4][5] |

| Molecular Formula | C₇H₄Cl₄ | [4][5] |

| Molecular Weight | 229.92 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Density | 1.501 g/cm³ | [4] |

| Boiling Point | 273.9 °C at 760 mmHg | [4] |

| Flash Point | 123.4 °C | [4] |

| Refractive Index | 1.575 | [4] |

| Vapor Pressure | 0.00932 mmHg at 25°C | [4] |

Chemical Reactivity and Synthesis

Synthesis: 2,4-Dichlorobenzal chloride is typically synthesized via the side-chain chlorination of 2,4-dichlorotoluene.[3] This free-radical reaction is initiated by light, and controlling the degree of chlorination is critical. Over-chlorination leads to the formation of 2,4-dichlorobenzotrichloride, while under-chlorination yields 2,4-dichlorobenzyl chloride.[3]

Caption: Synthetic pathway from 2,4-Dichlorotoluene via progressive chlorination.

Reactivity: The primary reaction of industrial importance is its hydrolysis to form 2,4-dichlorobenzaldehyde, a crucial building block for fungicides like diniconazole.[3][4] The dichloromethyl group is susceptible to nucleophilic substitution, although it is less reactive than the corresponding benzyl chloride.

Safety and Handling

2,4-Dichlorobenzal chloride is classified as harmful if swallowed and causes skin irritation.[5] Standard laboratory precautions for handling chlorinated hydrocarbons should be observed:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 3: 2,4-Dichlorobenzyl Chloride (α,2,4-Trichlorotoluene)

This compound is a powerful alkylating agent and a common intermediate in the synthesis of pharmaceuticals and pesticides.[1][7]

Physical Properties

As a liquid at room temperature, its properties are distinct from the crystalline benzal chloride derivative. It is characterized as a clear, colorless to very light yellow oily liquid.[8][9]

| Property | Value | Source(s) |

| CAS Number | 94-99-5 | [10][11] |

| Molecular Formula | C₇H₅Cl₃ | [7][10] |

| Molecular Weight | 195.47 g/mol | [10] |

| Appearance | Clear colorless to light yellow oily liquid | [8][9] |

| Density | 1.407 g/mL at 25 °C | [8][10] |

| Melting Point | -2.6 °C | [8][10] |

| Boiling Point | 248 °C | [8][10] |

| Flash Point | 113 °C (closed cup) | [10] |

| Refractive Index | n20/D 1.576 | [8][10] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |

Chemical Reactivity and Synthesis

Synthesis: This compound is the first product of the side-chain chlorination of 2,4-dichlorotoluene.[12] The reaction must be carefully monitored to prevent further chlorination to the benzal and benzotrichloride derivatives. An alternative laboratory synthesis involves the reaction of 2,4-dichlorobenzyl alcohol with a chlorinating agent like phosphorus trichloride.[8]

Reactivity: As a benzyl halide, the chlorine atom is readily displaced by nucleophiles (Sₙ2 reaction). This high reactivity makes it an excellent substrate for introducing the 2,4-dichlorobenzyl group onto heteroatoms (O, N, S), a common strategy in drug discovery.[1] It is used in the synthesis of the antifungal medication Miconazole and various 1,2,4-triazolium derivatives.[8][9] It is also a lachrymator.

Safety and Handling

This compound is highly corrosive and causes severe skin burns and eye damage.[10] Its handling requires stringent safety protocols.

-

Personal Protective Equipment (PPE): Faceshields, chemical-resistant gloves (inspect before use), goggles, and a suitable respirator (e.g., type ABEK filter) are mandatory.[10]

-

Ventilation: Must be handled in a chemical fume hood to avoid inhalation of corrosive vapors.

-

Spill Management: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable, closed container for disposal. Do not allow the product to enter drains.

-

Storage: Store in a corrosive-resistant container in a well-ventilated area, designated as a combustible corrosive hazardous material storage area (Storage Class 8A).[10]

Section 4: 2,4-Dichlorobenzoyl Chloride

This acyl chloride is a highly reactive intermediate used extensively for acylation reactions in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Physical Properties

The properties of 2,4-Dichlorobenzoyl chloride reflect its acyl chloride functionality, including its reactivity with water.

| Property | Value | Source(s) |

| CAS Number | 89-75-8 | [13] |

| Molecular Formula | C₇H₃Cl₃O | [13] |

| Molecular Weight | 209.46 g/mol | [13] |

| Appearance | Colorless to light yellow liquid | [14] |

| Density | 1.494 g/mL at 25 °C | [13] |

| Melting Point | 16-18 °C | [13] |

| Boiling Point | 150 °C at 34 mmHg | [13] |

| Flash Point | 137.8 °C (280 °F) | [13] |

| Refractive Index | n20/D 1.592 | [13] |

| Solubility | Reacts with water. Soluble in toluene, benzene, and ether. | [13] |

Chemical Reactivity and Synthesis

Synthesis: A primary industrial route involves the controlled hydrolysis of 2,4-dichlorobenzotrichloride.[15] Another common method is the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride.[15]

Reactivity: The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles. This facilitates a wide range of reactions:

-

Hydrolysis: Reacts, often vigorously, with water to form 2,4-dichlorobenzoic acid.[2]

-

Amidation: Reacts with amines to form amides.

-

Esterification: Reacts with alcohols to form esters.[2]

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

This versatile reactivity is exploited in the synthesis of pharmaceuticals like Lonidamine and pesticides such as Pyrazolate.[13]

Safety and Handling

Due to its reactivity, 2,4-Dichlorobenzoyl chloride is corrosive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Full protective gear, including a faceshield, gloves, and appropriate respiratory protection, is essential.

-

Moisture Control: Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Use dry glassware and solvents.

-

Storage: Store in a cool, dry place below +30°C in a tightly sealed container to prevent contact with atmospheric moisture.[13]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

Section 5: Conclusion

The 2,4-dichloro-substituted benzene ring is a foundational scaffold in modern chemistry. However, the functionality at the benzylic position—be it a dichloromethyl (benzal), chloromethyl (benzyl), or acyl chloride (benzoyl) group—dramatically alters the compound's physical properties, reactivity, and applications. This guide has systematically detailed these differences to provide researchers, scientists, and drug development professionals with the precise, reliable data needed for informed decision-making in their synthetic and application-based endeavors. Adherence to the specified handling and safety protocols is critical to mitigating the risks associated with these reactive and hazardous intermediates.

References

- 1. 2,4-Dichlorobenzyl chloride Dealer and Distributor | 2,4-Dichlorobenzyl chloride Supplier | 2,4-Dichlorobenzyl chloride Stockist | 2,4-Dichlorobenzyl chloride Importers [multichemindia.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. innospk.com [innospk.com]

- 5. 2,4-Dichloro-1-(dichloromethyl)benzene | C7H4Cl4 | CID 8637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2,4-Dichlorobenzyl Chloride [anshulchemicals.com]

- 8. 2,4-Dichlorobenzyl chloride | 94-99-5 [chemicalbook.com]

- 9. sanjaychemindia.com [sanjaychemindia.com]

- 10. 2,4-二氯氯苄 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. 2,4-Dichlorobenzoyl chloride | 89-75-8 [chemicalbook.com]

- 14. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 15. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene from 2,4-Dichlorotoluene

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene, a pivotal intermediate in the pharmaceutical and agrochemical industries. The document delineates the underlying free-radical reaction mechanism, presents a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization. Emphasizing scientific integrity and safety, this guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important transformation.

Introduction: The Strategic Importance of this compound

This compound, also known by its common name 2,4-dichlorobenzal chloride (CAS No. 134-25-8), is a chlorinated aromatic compound of significant industrial value.[1][2] Its molecular structure, featuring a dichlorinated benzene ring and a dichloromethyl group, makes it a highly versatile precursor for a range of complex organic molecules.[1] Primarily, it serves as a key building block in the synthesis of fungicides, such as diniconazole, and other agrochemicals.[2][3] In the pharmaceutical sector, it is an essential intermediate for creating active pharmaceutical ingredients (APIs).[4][5]

The most prevalent and industrially viable route to this compound is the direct side-chain chlorination of 2,4-dichlorotoluene. This process, while straightforward in principle, requires precise control over reaction conditions to achieve high selectivity and yield, minimizing the formation of undesirable byproducts. This guide focuses on the scientific principles and practical execution of this synthesis.

Reaction Principle: The Free-Radical Halogenation Pathway

The conversion of 2,4-dichlorotoluene to this compound proceeds via a free-radical chain reaction, targeting the benzylic hydrogens of the methyl group.[1][6] This pathway is fundamentally different from the electrophilic aromatic substitution that would occur on the benzene ring under different conditions (e.g., in the presence of a Lewis acid catalyst at lower temperatures).[7][8] The selective chlorination of the side chain is achieved by employing conditions that promote the formation of chlorine radicals, namely high temperatures and/or ultraviolet (UV) light.[7][8]

The mechanism can be dissected into three classical stages:

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically supplied by UV light or a chemical radical initiator.[6][7][9]

Cl₂ + hν (UV light) → 2 Cl•

-

Propagation: This is a two-step cyclic process that forms the product and regenerates the radical species, allowing the chain reaction to continue.

-

Step A: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,4-dichlorotoluene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting 2,4-dichlorobenzyl radical.[7]

-

Step B: The newly formed 2,4-dichlorobenzyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form 2,4-dichlorobenzyl chloride and regenerating a chlorine radical.

This propagation cycle repeats, substituting the remaining benzylic hydrogens to yield the desired this compound and the over-chlorinated byproduct, 2,4-dichlorobenzotrichloride.[10]

-

-

Termination: The chain reaction ceases when two radical species combine, forming a stable, non-radical product.[7]

Diagram of the Reaction Mechanism

Caption: Free-radical mechanism for the side-chain chlorination of 2,4-dichlorotoluene.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations involving chlorine gas must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials and Equipment

-

Reagents: 2,4-Dichlorotoluene (≥99% purity), Chlorine gas, Phosphorus trichloride (PCl₃) or Phosphorus pentachloride (PCl₅) as a catalyst/initiator, Nitrogen gas (for purging).

-

Equipment: A three-necked round-bottom flask (reaction kettle), heating mantle with temperature controller, reflux condenser, gas inlet tube, mechanical stirrer, UV lamp (e.g., mercury vapor lamp), and a gas scrubber system containing a sodium hydroxide solution to neutralize HCl and excess chlorine.

Step-by-Step Procedure

-

System Setup: Assemble the reaction apparatus in a fume hood. The central neck of the flask should be fitted with a mechanical stirrer, one side neck with the gas inlet tube extending below the liquid surface, and the other side neck connected to the reflux condenser. The outlet of the condenser should be connected via tubing to the gas scrubber.

-

Charging the Reactor: Charge the flask with 2,4-dichlorotoluene. Add a catalytic amount of phosphorus trichloride (a small amount, e.g., <0.5% by weight).[3]

-

Heating: Begin stirring and heat the reaction mixture to 120°C using the heating mantle.[1][3]

-

Reaction Initiation: Once the temperature has stabilized, position the UV lamp to irradiate the flask and begin a slow, steady subsurface introduction of chlorine gas.[3] The reaction is exothermic, and the chlorine flow rate should be carefully controlled to maintain the desired temperature.

-

Monitoring the Reaction: The progress of the chlorination is monitored by periodically taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC). This allows for the quantification of the starting material, the intermediate monochlorinated product (2,4-dichlorobenzyl chloride), the desired dichlorinated product, and the over-chlorinated trichloromethyl byproduct.[3]

-

Endpoint Determination: Continue the reaction until the GC analysis shows that the conversion of 2,4-dichlorotoluene is ≥99% and the desired ratio of dichlorinated product is achieved.[3]

-

Termination and Purging: Stop the chlorine flow and turn off the UV lamp and heating mantle. Purge the system with nitrogen gas for 15-20 minutes to drive any remaining chlorine and HCl gas from the reactor into the scrubber.

-

Isolation and Purification: The crude product mixture is allowed to cool to room temperature. The desired this compound is then isolated and purified from the other chlorinated species by fractional distillation under vacuum.[11]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification of the target compound.

Process Optimization and Product Distribution

Achieving a high yield of this compound requires careful control of several parameters. The reaction is a consecutive process, and the goal is to maximize the formation of the dichlorinated product while minimizing the mono- and trichlorinated analogs.

| Parameter | Optimal Range/Condition | Rationale & Field Insights |

| Temperature | 120 - 140 °C | This temperature range provides sufficient energy to favor the radical pathway over ionic ring chlorination.[3][12] Temperatures above this may lead to increased byproduct formation and decomposition. |

| Initiation | UV Light + Catalyst | UV light is a clean and efficient method for initiating the radical chain.[6][13] A catalyst like PCl₃ or PCl₅ can aid in the initiation process, though some industrial processes rely solely on photo-initiation.[1][3] |

| Chlorine Feed | Slow, continuous flow | A controlled feed rate is crucial to manage the exothermicity of the reaction and maintain a low, steady concentration of chlorine, which favors selectivity.[14] |

| Monitoring | In-process GC analysis | Real-time monitoring is essential for stopping the reaction at the optimal point. Stopping too early leaves unreacted starting material, while stopping too late results in excessive formation of the trichlorinated byproduct.[3] |

A typical product distribution at the reaction endpoint might be as follows, although this can be tuned by adjusting reaction time and chlorine stoichiometry.[3]

| Compound | Typical % in Crude Product |

| 2,4-Dichlorobenzyl chloride | < 1% |

| This compound | ~85% |

| 2,4-Dichlorobenzotrichloride | ~14% |

Safety, Handling, and Waste Management

The synthesis described involves highly hazardous materials and requires strict adherence to safety protocols.

-

Chlorine Gas (Cl₂): Chlorine is acutely toxic upon inhalation, corrosive to the respiratory tract, and a strong oxidizer.[15][16] It is heavier than air and can accumulate in low-lying areas.[17] All work must be performed in a dedicated, well-ventilated fume hood equipped with a chlorine gas detector. Personnel must be trained in handling compressed gases and have immediate access to appropriate respiratory protection (e.g., SCBA).[15][17]

-

Chlorinated Compounds: The starting material, intermediates, and final product are chlorinated organic compounds that should be handled with care. They may be toxic and environmentally persistent.[1] Avoid skin and eye contact by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]

-

Hydrogen Chloride (HCl): This corrosive gas is a major byproduct. The reaction setup must include an efficient gas scrubber (e.g., a trap containing sodium hydroxide solution) to neutralize all effluent gases before they are vented to the atmosphere.

-

Emergency Preparedness: An emergency plan should be in place for potential chlorine leaks.[17] This includes having leak repair kits (e.g., Chlorine Institute-approved kits) and emergency respiratory equipment readily available.[17] All personnel should be familiar with first aid procedures for chlorine exposure.[19]

Conclusion

The synthesis of this compound from 2,4-dichlorotoluene via photoinitiated free-radical chlorination is a robust and industrially significant process. Success hinges on a thorough understanding of the underlying reaction mechanism and meticulous control over key experimental parameters, particularly temperature, chlorine feed rate, and reaction time. By implementing rigorous process monitoring and adhering to stringent safety protocols, researchers and chemists can reliably produce this valuable intermediate, enabling further advancements in the development of essential pharmaceutical and agricultural products.

References

- 1. Buy this compound | 134-25-8 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Photochlorination - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CN113582836A - Method for synthesizing 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 13. US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. njuajif.org [njuajif.org]

- 16. CCOHS: Chlorine [ccohs.ca]

- 17. doh.wa.gov [doh.wa.gov]

- 18. api.grundfos.com [api.grundfos.com]

- 19. erc.mp.gov.in [erc.mp.gov.in]

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of C7H4Cl4 Isomers

Abstract

The chemical formula C7H4Cl4 represents a diverse group of chlorinated aromatic hydrocarbons, specifically tetrachlorinated derivatives of toluene. These isomers exhibit a wide range of chemical and physical properties, toxicological profiles, and industrial applications, primarily dictated by the specific arrangement of the four chlorine atoms on the toluene scaffold. This in-depth technical guide provides a comprehensive overview of the isomers of C7H4Cl4, with a primary focus on their systematic IUPAC nomenclature. Additionally, this guide delves into their synthesis, physicochemical properties, and the analytical techniques employed for their differentiation, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented herein is grounded in authoritative sources and established chemical principles, ensuring scientific integrity and practical relevance.

Introduction: The Significance of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds are a class of organic molecules that have found extensive use as intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes.[1][2][3] The introduction of chlorine atoms into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial tool in medicinal chemistry and drug design.[4][5] The molecular formula C7H4Cl4, corresponding to tetrachlorotoluene, represents a fascinating case study in isomerism, where the positional variation of the four chlorine atoms gives rise to a multitude of distinct chemical entities with unique characteristics.

For professionals in drug development, understanding the precise nomenclature and properties of these isomers is paramount. The specific substitution pattern can dramatically influence a molecule's biological activity, toxicity, and pharmacokinetic profile.[6] A thorough grasp of the IUPAC naming conventions is, therefore, not merely an academic exercise but a fundamental requirement for clear communication, accurate documentation, and the unambiguous identification of these compounds in a research and development setting.

This guide aims to provide a systematic and in-depth exploration of the C7H4Cl4 isomers, beginning with a foundational understanding of the IUPAC nomenclature rules governing substituted toluenes. It will then systematically enumerate the possible isomers, providing their correct IUPAC names and structures. Finally, it will touch upon their synthesis, key physicochemical properties, and analytical differentiation, offering a holistic resource for the scientific community.

Decoding the Nomenclature: IUPAC Rules for Substituted Toluenes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that each distinct structure has a unique and unambiguous name.[7][8] For substituted toluenes, there are two main acceptable naming conventions: using "toluene" as the parent name or naming the compound as a substituted benzene.

-

Toluene as the Parent Name: Toluene is a retained IUPAC name for methylbenzene.[2][9][10][11] When "toluene" is used as the parent name, the carbon atom bearing the methyl group is assigned the locant (position number) 1. The ring is then numbered to give the substituents the lowest possible locants. While widely used, this is often considered the "general" IUPAC name.

-

Benzene as the Parent Name (Preferred IUPAC Name - PIN): For polysubstituted benzene derivatives, the preferred IUPAC naming convention often involves using "benzene" as the parent name. The substituents are listed alphabetically, and the ring is numbered to give the substituents the lowest possible set of locants. In this system, toluene is named "methylbenzene."[9][12]

This guide will provide both the general and the preferred IUPAC names where applicable, to ensure comprehensive understanding and recognition across different contexts.

The Isomers of C7H4Cl4: A Systematic Enumeration

The isomers of C7H4Cl4 can be categorized based on the distribution of the four chlorine atoms between the aromatic ring and the methyl group.

Chlorines on the Aromatic Ring and Methyl Group

This category includes isomers where chlorine atoms substitute hydrogen atoms on both the benzene ring and the methyl group.

These isomers have three chlorine atoms on the benzene ring and one on the methyl group.

-

1,3,5-trichloro-2-(chloromethyl)benzene

-

1,2,4-trichloro-5-(chloromethyl)benzene

These isomers have two chlorine atoms on the benzene ring and two on the methyl group.

-

1,3-dichloro-2-(dichloromethyl)benzene [13]

These isomers have one chlorine atom on the benzene ring and three on the methyl group.

-

1-chloro-2-(trichloromethyl)benzene

-

1-chloro-3-(trichloromethyl)benzene

All Chlorines on the Aromatic Ring (Tetrachlorotoluenes)

This category includes isomers where all four chlorine atoms are substituted on the benzene ring.

-

2,3,4,5-Tetrachlorotoluene (IUPAC PIN: 1,2,3,4-Tetrachloro-5-methylbenzene)

-

2,3,4,6-Tetrachlorotoluene (IUPAC PIN: 1,2,3,5-Tetrachloro-4-methylbenzene)

-

2,3,5,6-Tetrachlorotoluene (IUPAC PIN: 1,2,4,5-Tetrachloro-3-methylbenzene)[17][18]

All Chlorines on the Methyl Group

It is not possible to have all four chlorine atoms on the methyl group of toluene, as it only has three hydrogen atoms.

Structural Visualization and IUPAC Naming Logic

The following diagrams, generated using Graphviz, illustrate the structures of key C7H4Cl4 isomers and the logic behind their IUPAC naming.

Figure 1: Key Isomers of C7H4Cl4.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of C7H4Cl4 isomers are highly dependent on the substitution pattern of the chlorine atoms. A summary of key properties for some representative isomers is presented below.

| Property | 1-chloro-4-(trichloromethyl)benzene | 2,3,5,6-Tetrachlorotoluene |

| Molecular Weight | 229.92 g/mol [14][15][16] | 229.92 g/mol [18] |

| Boiling Point | 245 °C[14] | Not readily available |

| Melting Point | 9-10 °C | Not readily available |

| Density | 1.49 g/cm³ | Not readily available |

| Solubility in Water | Insoluble | Insoluble |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | ~4.8 (estimated) |

Synthesis Methodologies: Pathways to C7H4Cl4 Isomers

The synthesis of C7H4Cl4 isomers typically involves the chlorination of toluene or its partially chlorinated derivatives. The specific isomer obtained is controlled by the reaction conditions (e.g., catalyst, temperature, UV light) and the starting material.

Experimental Protocol: Synthesis of 1-chloro-4-(trichloromethyl)benzene

This common method involves the photochlorination of p-chlorotoluene.[1]

Materials:

-

p-Chlorotoluene

-

Chlorine gas

-

Reactor with UV lamp, reflux condenser, and gas inlet

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Charge the reactor with p-chlorotoluene.

-

Initiate UV irradiation and heat the reactor to the appropriate temperature.

-

Introduce chlorine gas at a controlled rate.

-

Monitor the reaction progress by measuring the density of the reaction mixture.

-

Upon completion, stop the chlorine flow and UV irradiation.

-

Purge the system with an inert gas to remove excess chlorine and hydrogen chloride.

-

The crude product can be purified by fractional distillation.

Figure 2: Synthesis Workflow for 1-chloro-4-(trichloromethyl)benzene.

Analytical Techniques for Isomer Differentiation

Distinguishing between the various isomers of C7H4Cl4 is a critical analytical challenge. Spectroscopic and chromatographic techniques are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1]

-

Gas Chromatography (GC): The different isomers will have slightly different boiling points and polarities, leading to different retention times on a GC column. This allows for their separation.

-

Mass Spectrometry (MS): The mass spectrometer fragments the molecules in a characteristic way. While isomers have the same molecular weight, their fragmentation patterns can differ, providing a "fingerprint" for identification.[19][20][21]

Experimental Protocol Outline: GC-MS Analysis of C7H4Cl4 Isomers

-

Sample Preparation: Dissolve the sample containing the C7H4Cl4 isomers in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Employ a splitless injection for trace analysis.

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all isomers.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-300 is typically sufficient.

-

-

Data Analysis: Compare the retention times and mass spectra of the unknown peaks to those of known C7H4Cl4 isomer standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).[22][23][24] The number of signals, their chemical shifts, and their coupling patterns are unique for each isomer, allowing for unambiguous structure elucidation.[25][26]

Toxicological and Environmental Considerations

Chlorinated aromatic compounds can exhibit significant toxicity and are often persistent in the environment.[3][5] The toxicity of C7H4Cl4 isomers can vary depending on the specific substitution pattern.[6] For instance, some chlorinated toluenes are known to be carcinogenic and can bioaccumulate in the food chain.[3] Therefore, proper handling, disposal, and environmental monitoring of these compounds are of utmost importance. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of isomers for which experimental data is lacking.[6][8][27][28][29]

Conclusion

The tetrachlorotoluene isomers (C7H4Cl4) represent a compelling example of how structural isomerism dictates the chemical identity and properties of a molecule. A firm understanding of their systematic IUPAC nomenclature is fundamental for scientists and researchers in various fields, particularly in drug discovery and development where precise communication is critical. This guide has provided a structured and in-depth overview of the IUPAC naming conventions, a systematic enumeration of the possible isomers, and insights into their synthesis, properties, and analytical differentiation. As the field of chemical synthesis continues to evolve, a strong foundation in the principles of nomenclature and a comprehensive understanding of the properties of such isomeric series will remain indispensable for innovation and scientific rigor.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. afirm-group.com [afirm-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Olfactory mucosal toxicity screening and multivariate QSAR modeling for chlorinated benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurochlor.org [eurochlor.org]

- 8. Olfactory mucosal toxicity screening and multivariate QSAR modeling for chlorinated benzene derivatives | springermedizin.de [springermedizin.de]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Benzene, 1,3-dichloro-2-(dichloromethyl)- [webbook.nist.gov]

- 14. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzene, 1-chloro-4-(trichloromethyl)- [webbook.nist.gov]

- 16. Benzene, 1-chloro-4-(trichloromethyl)- [webbook.nist.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. whitman.edu [whitman.edu]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

2,4-Dichloro-1-(dichloromethyl)benzene electrophilic aromatic substitution

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,4-Dichloro-1-(dichloromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on this compound, a substrate of significant interest in the synthesis of agrochemicals and other fine chemicals.[1][2] The molecule, also known as α,α,2,4-tetrachlorotoluene, presents a unique challenge due to the cumulative deactivating effects of its substituents.[3][4] This document elucidates the theoretical underpinnings of its reactivity, predicts regiochemical outcomes based on a rigorous analysis of competing substituent effects, and provides field-proven protocols for key EAS reactions. By explaining the causality behind experimental choices, this guide serves as a practical resource for chemists navigating the complexities of this highly deactivated aromatic system.

Theoretical Framework: Predicting Regioselectivity in a Highly Deactivated System

The reactivity of this compound in electrophilic aromatic substitution is governed by the intricate interplay of electronic and steric effects from its three key substituents. A successful experimental design hinges on a clear understanding of these competing influences.

Analysis of Substituent Directing Effects

The benzene ring has three available positions for substitution: C3, C5, and C6. The directing influence of each substituent is as follows:

-

Chloro Groups (-Cl) at C2 and C4: These groups are classic examples of deactivating, ortho, para-directors. Their deactivation stems from a strong electron-withdrawing inductive effect (-I), which lowers the overall nucleophilicity of the ring.[5] However, they possess lone pairs that can be donated into the ring via resonance (+R), enriching the electron density at the ortho and para positions relative to the meta position.[6][7]

-

The C2-Chloro group directs incoming electrophiles to its ortho (C3) and para (C6) positions.

-

The C4-Chloro group directs incoming electrophiles to its ortho positions (C3 and C5).

-

-

Dichloromethyl Group (-CHCl₂): This is a potent deactivating group due to the strong cumulative inductive effect (-I) of the two chlorine atoms on the benzylic carbon.[8][9] This effect significantly reduces the electron density of the aromatic ring, making EAS reactions substantially slower compared to benzene. The -CHCl₂ group functions as a meta-director.[8]

-

The C1-Dichloromethyl group directs incoming electrophiles to its meta positions (C3 and C5).

-

Consensus and Steric Hindrance: Predicting the Site of Attack

The final regiochemical outcome is determined by the consensus of these directing effects, tempered by steric considerations.

-

Position C3: Receives directing influence from the C2-Cl (ortho), C4-Cl (ortho), and C1-CHCl₂ (meta).

-

Position C5: Receives directing influence from the C4-Cl (ortho) and C1-CHCl₂ (meta).

-

Position C6: Receives directing influence from the C2-Cl (para), but is severely sterically hindered by the bulky adjacent dichloromethyl group.

This analysis leads to a clear prediction: electrophilic attack will occur preferentially at positions C3 and C5 . Position C6 is largely inaccessible due to steric hindrance. The strong deactivation of the entire ring necessitates the use of aggressive, "forcing" reaction conditions (e.g., higher temperatures, stronger acid catalysts) to achieve a reasonable reaction rate.[8]

Core EAS Methodologies and Protocols

Given the substrate's low reactivity, standard EAS conditions are often insufficient. The following sections detail protocols adapted for this challenging system.

Nitration

Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group, onto the aromatic ring. For a strongly deactivated ring, a potent nitrating agent and elevated temperatures are mandatory. The reaction with the analogous compound, 2,4-dichlorotoluene, yields substitution primarily at the 5-position, which supports our theoretical prediction.[10][11]

Protocol: Synthesis of 2,4-Dichloro-1-(dichloromethyl)-5-nitrobenzene

-

Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer. Ensure the setup is in a fume hood and protected from moisture.

-

Reagent Preparation: In a separate flask, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of oleum (fuming sulfuric acid, 20% SO₃), while cooling in an ice bath.

-

Reaction Initiation: Charge the reaction flask with this compound. Cool the flask to 0-5°C using an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10°C.[8]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction to 80-100°C.

-

Monitoring and Workup: Maintain the temperature and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the mixture to room temperature and pour it carefully over crushed ice.

-

Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[8]

Halogenation

Introducing an additional halogen (e.g., -Cl or -Br) requires a strong Lewis acid catalyst to polarize the halogen molecule, creating a sufficiently powerful electrophile.[12]

Protocol: Synthesis of 1,2,4-Trichloro-5-(dichloromethyl)benzene

-

Apparatus Setup: In a moisture-protected flask, dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

-

Reagent Addition: Bubble dry chlorine (Cl₂) gas through the solution or add sulfuryl chloride (SO₂Cl₂) dropwise at room temperature.

-

Reaction Progression: Gently heat the mixture to reflux and stir for several hours. The progress should be monitored by GC.

-

Workup and Isolation: After cooling, wash the reaction mixture with water and then with a sodium bisulfite solution to remove excess halogen and catalyst. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by vacuum distillation or column chromatography to isolate the desired product.[8]

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group and is typically reversible. To drive the reaction forward with a deactivated substrate, fuming sulfuric acid at elevated temperatures is the standard and necessary approach.[8]

Protocol: Synthesis of 2,4-Dichloro-5-(dichloromethyl)benzenesulfonic acid

-

Reaction Setup: Place fuming sulfuric acid (oleum, 30% SO₃) in a flask equipped with a stirrer and thermometer.

-

Substrate Addition: Slowly add this compound to the oleum with vigorous stirring, maintaining the temperature below 20°C with an ice bath.

-

Reaction Progression: After the addition is complete, slowly heat the mixture to 100-120°C and maintain this temperature for several hours, monitoring by TLC.

-

Workup (Quenching): Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution.

-

Isolation: If the product precipitates, it can be collected by filtration. If it is water-soluble, it can often be isolated by salting out with sodium chloride. Wash the isolated product with a saturated NaCl solution and dry.

| Reaction | Electrophile | Reagents & Conditions | Predicted Major Product(s) |

| Nitration | NO₂⁺ | Fuming HNO₃, Oleum (H₂SO₄/SO₃), 80-100°C | 2,4-Dichloro-1-(dichloromethyl)-5-nitrobenzene |

| Chlorination | Cl⁺ | Cl₂ (or SO₂Cl₂), FeCl₃ (cat.), Reflux | 1,2,4-Trichloro-5-(dichloromethyl)benzene |

| Sulfonation | SO₃ | Oleum (H₂SO₄/SO₃), 100-120°C | 2,4-Dichloro-5-(dichloromethyl)benzenesulfonic acid |

Significant Limitations: The Failure of Friedel-Crafts Reactions

A critical aspect of this substrate's chemistry is its complete inertness towards Friedel-Crafts alkylation and acylation reactions.[8]

-

Causality: Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, proceed by generating a carbocation or acylium ion electrophile using a Lewis acid catalyst.[13][14] These electrophiles are relatively weak. The powerful, cumulative electron-withdrawing effect of the two chloro groups and the dichloromethyl group reduces the nucleophilicity of the benzene ring to such an extent that it is unable to attack these weak electrophiles.[8] Aromatic rings bearing strongly deactivating groups are known to be incompatible with Friedel-Crafts conditions.[8][15]

Synthesis and Applications

This compound is not a naturally occurring compound. It is synthesized industrially, typically through the free-radical chlorination of 2,4-dichlorotoluene.[16][17] This process involves treating 2,4-dichlorotoluene with chlorine gas at elevated temperatures (e.g., 120°C), often under UV light or with a radical initiator.[16][17]

Its primary industrial value lies in its role as a key intermediate. For example, it is a precursor for 2,4-dichlorobenzaldehyde, which is then used in the synthesis of fungicides like diniconazole.[1][17]

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but predictable area of synthetic chemistry. While the substrate is highly deactivated, a clear understanding of the convergent directing effects of its substituents allows for the regioselective synthesis of valuable chemical intermediates. Successful substitution requires forcing conditions—strong acid catalysts and elevated temperatures—to overcome the high activation energy barrier. Conversely, the system's profound deactivation renders it inert to milder EAS reactions like Friedel-Crafts, a limitation that is equally important for synthetic planning. The protocols and theoretical framework presented herein offer a robust guide for researchers working with this and similarly deactivated aromatic systems.

References

- 1. innospk.com [innospk.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. CAS 134-25-8: this compound [cymitquimica.com]

- 4. This compound | C7H4Cl4 | CID 8637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. prepchem.com [prepchem.com]

- 11. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | 134-25-8 | Benchchem [benchchem.com]

- 17. echemi.com [echemi.com]

Introduction: The Dichotomous Nature of the Dichloromethyl Aromatic Group

An In-depth Technical Guide to the Reactivity of the Dichloromethyl Group in Chlorinated Benzenes

The dichloromethyl group (–CHCl₂), when attached to a chlorinated benzene ring, presents a fascinating case of chemical reactivity, pivotal for synthesizing a wide array of industrial intermediates, pharmaceuticals, and agrochemicals. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core principles governing the reactivity of this functional group. We will explore its synthesis, its transformation into valuable functionalities, and the profound electronic and steric influences exerted by chlorine substituents on the aromatic nucleus.

The dichloromethyl group is a potent electron-withdrawing substituent, a characteristic dictated by the strong inductive effect (-I) of the two chlorine atoms.[1][2] This property significantly deactivates the attached benzene ring towards electrophilic aromatic substitution (EAS), rendering it far less nucleophilic than benzene itself.[1][3][4] When combined with the deactivating nature of chlorine atoms already on the ring, the system becomes exceptionally resistant to traditional EAS reactions like Friedel-Crafts alkylation and acylation.[1] However, the true synthetic utility of the dichloromethyl group lies not in the reactions of the ring, but in the transformations of the group itself, primarily its role as a stable precursor to the aldehyde functional group.

Synthetic Pathways to Dichloromethylated Chlorobenzenes

The most prevalent industrial method for synthesizing dichloromethyl-substituted chlorobenzenes is the free-radical chlorination of the corresponding chlorotoluene.[5][6][7] This reaction proceeds via a light-initiated chain mechanism, where chlorine radicals sequentially abstract hydrogen atoms from the methyl group, which are then replaced by chlorine.[8]

The process is sequential, advancing from the chloromethyl (benzyl chloride) intermediate to the desired dichloromethyl (benzal chloride) product.[5][9] A critical challenge in this synthesis is controlling the degree of chlorination, as over-chlorination can readily occur to yield the undesired trichloromethyl (benzotrichloride) byproduct.[5][9] Precise control of reaction temperature, chlorine flow rate, and light intensity is therefore paramount to maximize the yield of the dichloromethylated compound.

An alternative laboratory-scale synthesis involves the treatment of the corresponding chlorobenzaldehyde with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which replaces the carbonyl oxygen with two chlorine atoms.[5] This method often provides a cleaner product with fewer byproducts compared to radical chlorination.[5]

Diagram: Synthesis Workflow

Caption: Primary synthetic routes to dichloromethylated chlorobenzenes.

Experimental Protocol 1: Free-Radical Chlorination of 2-Chlorotoluene

This protocol describes the synthesis of 1-chloro-2-(dichloromethyl)benzene.[5][6]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube extending below the surface of the reaction liquid. The outlet of the condenser should be connected to a gas trap to neutralize excess HCl gas produced.

-

Reagents: Charge the flask with 2-chlorotoluene and a radical initiator (e.g., a small amount of phosphorus trichloride).[6] Ensure the starting material is free of iron, which would catalyze ring chlorination.[6]

-

Initiation: Place the apparatus in bright sunlight or irradiate with a UV lamp.[6]

-

Reaction: Heat the mixture to approximately 130 °C and begin bubbling chlorine gas through the liquid. The reaction is exothermic, and the temperature will rise. Maintain the temperature between 160-170 °C.[6]

-

Monitoring: Monitor the reaction progress by periodically measuring the specific gravity of the mixture or by gas chromatography (GC) analysis. Continue chlorination until the desired conversion is achieved.[6][7]

-

Workup: Stop the chlorine flow and cool the reaction mixture to room temperature. Purge the mixture with nitrogen to remove dissolved HCl and excess chlorine.

-

Purification: The crude product is purified by vacuum distillation to separate the desired dichloromethyl product from unreacted starting material and other chlorinated byproducts.[6]

Core Reactivity of the Dichloromethyl Group

The synthetic value of the dichloromethyl group is realized through its conversion into other functional groups. Its reactivity is dominated by nucleophilic substitution pathways at the benzylic carbon.

A. Hydrolysis: The Gateway to Benzaldehydes

The most characteristic and synthetically important reaction of the dichloromethyl group is its hydrolysis to form an aldehyde.[10] This transformation serves as a robust method for producing substituted benzaldehydes, which are versatile intermediates in many chemical industries.[7][10]

The reaction proceeds via a two-step nucleophilic substitution. Water attacks the electrophilic benzylic carbon, displacing the chloride ions one by one. This process likely involves a resonance-stabilized benzylic carbocation, analogous to the S_N1 hydrolysis of benzyl chloride.[11][12] The initial product is a geminal diol (a gem-diol), which is inherently unstable and rapidly eliminates a molecule of water to yield the stable aldehyde.

Caption: Simplified mechanism for the hydrolysis of a dichloromethyl group.

The hydrolysis can be carried out simply with water at elevated temperatures, often accelerated by microwave irradiation or the presence of an acid or base catalyst.[13][14]

Experimental Protocol 2: Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-(dichloromethyl)benzene with a sufficient volume of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring to ensure adequate mixing of the organic and aqueous phases.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. The product, 2-chlorobenzaldehyde, has a distinct pungent odor.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any HCl), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-chlorobenzaldehyde.

-

Purification: If necessary, the product can be further purified by vacuum distillation.

B. The Sommelet Reaction: A Direct Aldehyde Synthesis